Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy-

Vue d'ensemble

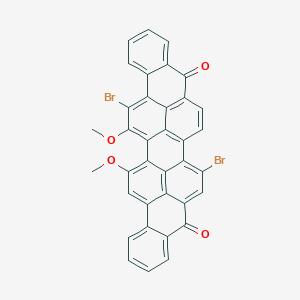

Description

Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy- is a complex organic compound with the molecular formula C36H18Br2O4 This compound is part of the larger family of polycyclic aromatic hydrocarbons (PAHs), which are known for their stability and unique electronic properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy- typically involves multi-step organic reactions. One common method includes the bromination of Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione followed by methoxylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and methanol or dimethyl sulfate for methoxylation. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can convert the dibromo groups to hydrogen or other substituents.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dehalogenated derivatives.

Applications De Recherche Scientifique

Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy- has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of dyes, pigments, and organic semiconductors.

Mécanisme D'action

The mechanism of action of Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups play a crucial role in modulating its reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione: Lacks the bromine and methoxy groups, resulting in different reactivity and applications.

16,17-Bis(octyloxy)anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione: Contains octyloxy groups instead of bromine and methoxy, affecting its solubility and electronic properties.

Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, amino-:

Uniqueness

The presence of both bromine and methoxy groups in Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy- makes it unique compared to its analogs. These functional groups enhance its reactivity and expand its range of applications in various scientific and industrial fields.

Activité Biologique

Chemical Structure and Properties

Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy- is a complex organic compound with the molecular formula and a molecular weight of 674.36 g/mol. This compound belongs to the family of polycyclic aromatic hydrocarbons (PAHs), which are characterized by their stability and unique electronic properties. The presence of bromine and methoxy groups enhances its reactivity and potential applications in various fields including biology and medicine .

Synthesis

The synthesis typically involves multi-step organic reactions, including bromination of the parent anthraquinone followed by methoxylation. Common reagents include bromine or N-bromosuccinimide (NBS) for bromination and methanol or dimethyl sulfate for methoxylation. Controlled conditions are essential to minimize unwanted side reactions.

Anticancer Properties

Research has indicated that anthraquinone derivatives exhibit significant anticancer activity. The mechanism often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. In vitro studies have shown that dibromo-16,17-dimethoxy derivatives can inhibit the proliferation of various cancer cell lines by modulating cell cycle progression and inducing cell death pathways .

Antimicrobial Activity

Anthraquinones are also noted for their antimicrobial properties. Studies have demonstrated that compounds similar to dibromo-16,17-dimethoxy derivatives exhibit inhibitory effects against a range of pathogenic bacteria and fungi. The mode of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes involved in cancer metabolism.

- Cellular Signaling : It may modulate signaling pathways that control cell survival and proliferation .

- Redox Reactions : The redox-active nature of the compound allows it to generate ROS, leading to oxidative stress in target cells.

Case Studies

- In Vitro Studies on Cancer Cell Lines : A study assessed the effects of dibromo-16,17-dimethoxy derivatives on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value in the low micromolar range.

- Antibacterial Activity Testing : Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Tables

| Biological Activity | Model System | Effect | IC50/MIC Value |

|---|---|---|---|

| Anticancer | MCF-7 Cells | Inhibition of growth | 5 µM |

| Antimicrobial | S. aureus | Growth inhibition | 10 µg/mL |

| Antimicrobial | E. coli | Growth inhibition | 15 µg/mL |

Propriétés

Numéro CAS |

25704-81-8 |

|---|---|

Formule moléculaire |

C36H18Br2O4 |

Poids moléculaire |

674.3 g/mol |

Nom IUPAC |

8,25-dibromo-30,34-dimethoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6(11),7,9,14,17(31),18,20(32),22(27),23,25,28-hexadecaene-12,21-dione |

InChI |

InChI=1S/C36H18Br2O4/c1-41-27-13-25-23-11-15(37)3-5-19(23)35(39)21-9-7-17-18-8-10-22-30-26(24-12-16(38)4-6-20(24)36(22)40)14-28(42-2)34(32(18)30)33(27)31(17)29(21)25/h3-14H,1-2H3 |

Clé InChI |

UYMSZDJQKLPTOA-UHFFFAOYSA-N |

SMILES |

COC1=C2C3=C4C(=C1)C5=CC=CC=C5C(=O)C4=CC(=C3C6=C7C2=C(C(=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)Br)OC)Br |

SMILES canonique |

COC1=C2C3=C(C=CC4=C3C(=C1)C5=C(C4=O)C=CC(=C5)Br)C6=C7C2=C(C=C8C7=C(C=C6)C(=O)C9=C8C=C(C=C9)Br)OC |

Apparence |

Solid powder |

Key on ui other cas no. |

25704-81-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

C.I. 59830; Mikethrene Brilliant Green GG; Navinon Jade Green 2G; Nihonthrene Brilliant Green GG |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.